2-Pyrrolidin-3-ylpyridine belongs to the class of heterocyclic compounds, specifically the pyridine derivatives. It is classified as a bicyclic compound due to the presence of both pyridine and pyrrolidine rings.
The synthesis of 2-Pyrrolidin-3-ylpyridine typically involves several methods, with a common approach being the 1,3-dipolar cycloaddition between a nitrone and an olefin. This method provides regio- and stereoselectivity, which are crucial for obtaining the desired product.
The molecular structure of 2-Pyrrolidin-3-ylpyridine features:
InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2STXABSODTGKUAK-UHFFFAOYSA-NThe compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
2-Pyrrolidin-3-ylpyridine participates in various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include:
The mechanism of action for 2-Pyrrolidin-3-ylpyridine is primarily linked to its interactions with specific molecular targets. For example:
2-Pyrrolidin-3-ylpyridine exhibits:
Key chemical properties include:
The applications of 2-Pyrrolidin-3-ylpyridine span several fields:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8